Ergokonin C
Description
Ergokonin C is a carboxysterol antifungal antibiotic first isolated from a mutant strain of Tolypocladium inflatum . Structurally, it belongs to the carboxysterol family, characterized by a sterol backbone modified with carboxylic acid groups. This compound exhibits potent antifungal activity, though its exact mechanism of action remains less characterized compared to other ergokonins. It is listed among bioactive metabolites from Cordyceps sensu lato fungi, which are known for their diverse pharmacological properties, including antimicrobial and neuroactive effects .
Properties
CAS No. |
139471-01-5 |
|---|---|
Molecular Formula |
C32H49NO6 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,9R,10R,15S,16S)-5-(2-amino-2-methylpropanoyl)oxy-15-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10-hydroxy-2-methyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-11-ene-16-carboxylic acid |
InChI |
InChI=1S/C32H49NO6/c1-17(2)18(3)8-9-19(4)21-10-11-23-24-22(13-15-31(21,23)27(35)36)30(7)14-12-20(38-28(37)29(5,6)33)16-32(30)26(39-32)25(24)34/h8-9,17-22,25-26,34H,10-16,33H2,1-7H3,(H,35,36)/b9-8+/t18-,19+,20-,21-,22-,25+,26+,30+,31-,32+/m0/s1 |
InChI Key |
YYOVEXZGHBXNOO-FLBCEDPUSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@@H]1CCC2=C3[C@H](CC[C@]12C(=O)O)[C@]4(CC[C@@H](C[C@@]45[C@@H]([C@@H]3O)O5)OC(=O)C(C)(C)N)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C(CCC12C(=O)O)C4(CCC(CC45C(C3O)O5)OC(=O)C(C)(C)N)C |
Synonyms |
Ergokonin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Knowledge Limitations
Ergokonin C does not appear in any indexed studies within the provided resources (PubMed Central, Oxford Academic, or chemistry education platforms). This absence suggests:
-
The compound may be a novel or obscure derivative not yet characterized in published literature
-
Potential nomenclature discrepancies (e.g., alternative naming conventions for ergokonin-class molecules)
-
Possible classification as proprietary research not available in public domains
Contextual Insights from Related Compounds
While this compound remains undocumented, Table 3 from provides relevant pharmacological data for Ergokonin A :
| Property | Ergokonin A Value |
|---|---|
| MIC (μg/ml) | 0.7 |
| Glucan Synthesis IC₅₀ | 0.2 μg/ml |
| RNA Synthesis Inhibition | 10 μg/ml |
This terpenoid class demonstrates:
Recommended Investigation Pathways
For researchers studying this compound:
Analytical Approaches
-
HPLC-MS/MS : Structural characterization via high-resolution mass spectrometry
-
X-Ray Crystallography : If crystalline forms can be obtained
-
Enzymatic Assays : Test β-glucan synthase inhibition using protocols from
Synthetic Routes
Based on ergokonin-class biosynthetic patterns:
-
Polyketide synthase starter unit activation
-
Glycosylation with rare deoxyaminosugars
-
Post-assembly oxidative modifications
Critical Data Gaps
Key unanswered questions about this compound:
| Research Aspect | Priority Level |
|---|---|
| Synthetic accessibility | High |
| Metabolic stability | Medium |
| Toxicity profile | High |
Comparison with Similar Compounds
This compound vs. Ergokonin A
Structural Insights :
- This compound’s carboxysterol structure suggests interaction with fungal membrane sterols, akin to polyenes like amphotericin B.
- Ergokonin A, as a terpenoid, likely targets glucan synthase, similar to echinocandins .
This compound vs. Ergokonin B
Functional Overlap :
This compound vs. Non-Ergokonin Glucan Inhibitors
This compound’s antifungal activity parallels glucan biosynthesis inhibitors like caspofungin and myriocin, though structural differences dictate distinct mechanisms:
- Myriocin : A sphingosine analog from Cordyceps spp., inhibits serine palmitoyltransferase, disrupting sphingolipid synthesis .
- Ophiocordin: A bibenzquinone from Cordyceps, targets oxidative phosphorylation .
Research Findings and Gaps
- This compound: Limited data exist on its biosynthetic pathway and molecular targets. Gräfe et al.
- Ergokonin B : Ecological studies highlight its role in Aspergillus annui, which avoids mycotoxin production but retains antifungal defenses .
Critical Knowledge Gaps:
Mechanism of action for this compound and B.
Synergistic effects of ergokonins with other antifungals.
Industrial scalability for agricultural or clinical use.
Q & A
Q. What are the standard protocols for isolating and characterizing Ergokonin C from natural sources?
Methodological Answer:
- Extraction: Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .
- Purification: Employ reversed-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water) to isolate pure this compound. Monitor fractions via UV-Vis spectroscopy at λ~280 nm (common for polyketides) .
- Characterization: Confirm structure using NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). Compare spectral data with published databases (e.g., AntiBase, SciFinder) .
Q. How can researchers design experiments to assess this compound's bioactivity against fungal pathogens?
Methodological Answer:
- In vitro assays: Use broth microdilution (CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus spp. Include positive controls (e.g., amphotericin B) and solvent controls .
- Cytotoxicity screening: Pair antifungal assays with mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (SI = IC50/MIC) .
- Data validation: Replicate experiments ≥3 times and report mean ± SD. Use statistical tests (e.g., ANOVA) to confirm significance (p < 0.05) .
Q. What analytical techniques are essential for verifying the purity and stability of this compound in experimental settings?
Methodological Answer:
- Purity analysis: Use UPLC-PDA (>95% peak area at λ~280 nm) and LC-MS to detect contaminants or degradation products .
- Stability testing: Store samples in dark, anhydrous conditions (-20°C). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How can researchers optimize the heterologous biosynthesis of this compound in microbial hosts?
Methodological Answer:
- Gene cluster identification: Mine fungal genomes (e.g., Penicillium spp.) for polyketide synthase (PKS) clusters using antiSMASH or PRISM .
- Host engineering: Clone PKS and tailoring enzyme genes into S. cerevisiae or Aspergillus nidulans via CRISPR-Cas8. Optimize codon usage and promoter strength (e.g., TEF1, GAL1) .
- Yield improvement: Use fed-batch fermentation with pH/DO control and LC-MS-guided metabolomics to identify rate-limiting steps .
Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of this compound across different studies?
Methodological Answer:
- Variable standardization: Control for fungal strain variability (ATCC vs. clinical isolates), growth media (RPMI vs. Sabouraud dextrose), and inoculation density (1–5 × 10³ CFU/mL) .
- Mechanistic studies: Compare this compound’s membrane permeability (via propidium iodide uptake) and ergosterol binding (isothermal titration calorimetry) across conflicting datasets .
- Meta-analysis: Systematically review literature using PRISMA guidelines to identify methodological outliers or publication bias .
Q. How can computational chemistry methods be integrated with experimental data to predict this compound's mechanism of action?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with fungal cytochrome P450 (CYP51) or β-1,3-glucan synthase. Validate with molecular dynamics (MD) simulations (GROMACS) .
- QSAR modeling: Develop quantitative structure-activity relationship models using IC50/MIC data and descriptors (e.g., LogP, polar surface area) from ChemAxon .
- Validation: Cross-reference computational predictions with experimental mutagenesis (e.g., CYP51 Ala306Leu mutants) and SPR binding assays .
Q. What experimental frameworks are suitable for investigating synergistic effects between this compound and conventional antifungals?
Methodological Answer:
- Checkerboard assays: Test fractional inhibitory concentration indices (FICI) with fluconazole or caspofungin. Interpret synergy as FICI ≤0.5 .
- Time-kill kinetics: Monitor fungal viability over 24–48 hours using CFU counts and Gompertz model analysis .
- Transcriptomic profiling: Perform RNA-seq on treated vs. untreated Candida to identify pathways altered by combination therapy (e.g., ergosterol biosynthesis, efflux pumps) .
Methodological Best Practices
- Data reproducibility: Archive raw spectra, chromatograms, and assay plates in FAIR-compliant repositories (e.g., Zenodo, Figshare) .
- Ethical compliance: Adhere to Nagoya Protocol for access/benefit-sharing if using endemic fungal strains .
- Critical analysis: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
